N-(4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
Description
The compound N-(4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide (hereafter referred to as the target compound) features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a phenyl group and at position 4 with a sulfanyl-linked acetamide moiety. The acetamide side chain is further substituted with a 4-methylphenyl group, contributing to its lipophilic character .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-7-9-17(10-8-15)23-20(26)14-27-21-19-13-18(16-5-3-2-4-6-16)24-25(19)12-11-22-21/h2-13H,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHRYYBUZITATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a synthetic compound belonging to the class of acetamides, characterized by a unique structural arrangement that includes a pyrazolo[1,5-a]pyrazine moiety and a sulfanyl linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research.
Molecular Structure
- Molecular Formula : C21H18N4OS
- Molecular Weight : 374.5 g/mol
- InChI Key : QTBPFQBZRVMHNP-UHFFFAOYSA-N
Physical Properties
- Appearance : Yellowish crystalline solid
- Melting Point : 266-269°C
- Solubility : Soluble in dimethylformamide, dimethyl sulfoxide; poorly soluble in water and ethanol.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects.
Case Studies and Research Findings
- Cytotoxicity Assays :
- Mechanism of Action :
- Comparative Analysis :
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also shown potential anti-inflammatory effects. Research indicates that similar pyrazolo compounds can inhibit inflammatory pathways, making them candidates for further investigation in inflammatory diseases .
Data Table: Biological Activity Overview
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 3.79 | Apoptosis induction |
| This compound | SF-268 | 12.50 | Apoptosis induction |
| This compound | NCI-H460 | 42.30 | Apoptosis induction |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
-
Reaction of Acetamide with Pyrazole Derivative :
- A typical synthesis pathway involves reacting N-(4-methylphenyl)acetamide with 2-phenylpyrazolo[1,5-a]pyrazin-4-thiol under controlled conditions.
-
Characterization Techniques :
- The synthesized compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the presence of functional groups and structural integrity .
Scientific Research Applications
Physical Properties
- Appearance : Yellowish crystalline solid
- Melting Point : 266-269°C
- Solubility : Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone; poorly soluble in water, ethanol, and methanol.
Antitumor Activity
Research has indicated that N-(4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide exhibits significant antitumor properties. It has been shown to selectively induce cytotoxicity in various cancer cell lines, including:
- Human ovarian cancer cells
- Colorectal cancer cells
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects, making it a candidate for further research into treatments for inflammatory diseases. Its mechanism of action may involve the inhibition of specific inflammatory pathways.
Toxicity and Safety Profile
Studies have assessed the toxicity of this compound, revealing a relatively low toxicity profile. However, it is essential to handle the compound with care due to potential skin and eye irritations.
Analytical Methods
To characterize and quantify this compound, several analytical techniques are employed:
| Method | Description |
|---|---|
| HPLC-MS | High-performance liquid chromatography coupled with mass spectrometry for separation and identification. |
| LC-MS/MS | Liquid chromatography with tandem mass spectrometry for detailed analysis of complex mixtures. |
| UPLC-QTOF-MS | Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry for high-resolution analysis. |
Current Research Trends
Research on this compound is ongoing, focusing on:
- Mechanisms of Action : Understanding how the compound interacts at the molecular level with biological targets.
- Therapeutic Development : Exploring its potential as a therapeutic agent in oncology and inflammation-related conditions.
- Improving Solubility : Investigating modifications to enhance water solubility which could facilitate its use in drug formulations.
Limitations and Future Directions
Despite its promising applications, several limitations exist:
- Solubility Issues : Poor solubility in aqueous environments limits its bioavailability.
- Need for In Vivo Studies : Further studies are required to evaluate its efficacy and safety in living organisms.
Future research directions may include:
- Developing new synthetic routes to improve yield and solubility.
- Conducting comprehensive pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
- Investigating combination therapies that could enhance its therapeutic effects against cancer.
Chemical Reactions Analysis
Hydrolysis of Acetamide Functionality
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, ethanol reflux (4–6 hr) | 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetic acid | |
| Basic Hydrolysis | 2M NaOH, 80°C (3 hr) | Sodium salt of 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetate |
Hydrolysis kinetics depend on steric hindrance from the 4-methylphenyl substituent, with acidic conditions favoring faster conversion.
Oxidation of Sulfanyl Group
The thioether (sulfanyl) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Reagent System | Conditions | Product | Oxidation State | References |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 2 hr | 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfinyl)acetamide | Sulfoxide (+2) | |
| mCPBA (1.2 eq) | DCM, 0°C → RT, 12 hr | 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfonyl)acetamide | Sulfone (+4) |
Oxidation to sulfone derivatives enhances electrophilicity, enabling downstream nucleophilic substitutions.
Electrophilic Aromatic Substitution (EAS)
The pyrazolo[1,5-a]pyrazine core undergoes regioselective EAS at electron-rich positions (C5 and C7).
Regioselectivity is governed by the electron-donating effects of the pyrazine nitrogen atoms .
Nucleophilic Displacement at Sulfanyl Group
The sulfanyl bridge participates in nucleophilic substitutions under basic conditions.
| Nucleophile | Base | Conditions | Product | References |
|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMF, 80°C, 6 hr | N-(4-methylphenyl)-2-(piperidin-1-yl)acetamide | |
| Sodium Methoxide | — | MeOH, reflux, 8 hr | Methyl 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetate |
Reductive Amination of Acetamide
The acetamide group can be reduced to a primary amine using strong reducing agents.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| LiAlH₄ (3 eq) | THF, reflux, 4 hr | 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(4-methylphenyl)ethylamine | 71% |
Cross-Coupling Reactions
The phenylpyrazolo[1,5-a]pyrazine moiety participates in palladium-catalyzed couplings.
| Reaction Type | Catalyst | Conditions | Product | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DME/H₂O, 90°C, 12 hr | 2-({2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| Condition | Half-Life | Degradation Products | References |
|---|---|---|---|
| pH 7.4 (PBS, 37°C) | 48 hr | Sulfoxide derivative (minor), hydrolyzed acetic acid (trace) | |
| pH 2.0 (HCl, 37°C) | 12 hr | Carboxylic acid derivative (major) |
Comparative Reactivity of Structural Analogs
Key differences in reactivity between the target compound and analogs:
| Compound | Reactivity Difference | Cause |
|---|---|---|
| N-(2-chloro-4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide | Slower hydrolysis due to electron-withdrawing chlorine substituent | Reduced nucleophilicity at acetamide oxygen |
| N-(3-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide | Faster EAS at pyrazolo[1,5-a]pyrazine C5 position | Steric effects from meta-methyl group |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The pyrazolo[1,5-a]pyrazine core distinguishes the target compound from analogs with pyrazolo[1,5-a]pyrimidine or triazolo[1,5-a]pyrimidine systems:
- Triazolo[1,5-a]pyrimidine : Analogous compounds (e.g., ) replace one pyrazine nitrogen with a triazole ring, altering electron distribution and steric bulk.
Table 1: Core Heterocycle Comparison
*Estimated based on similar analogs (e.g., : 404.49 g/mol for a related compound).
Substituent Effects on Acetamide Side Chains
The acetamide side chain’s substitution pattern significantly impacts physicochemical and biological properties:
- : 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide introduces a chloro substituent (electron-withdrawing) and a methylsulfanyl group, which may enhance metabolic stability .
Table 2: Substituent Comparisons
| Compound (Evidence) | R1 (Pyrazolo Position 2) | R2 (Acetamide N-Substituent) | Notable Properties |
|---|---|---|---|
| Target (5) | Phenyl | 4-Methylphenyl | High lipophilicity |
| 2 | 4-Methoxyphenyl | 4-Phenoxyphenyl | Increased polarity |
| 7 | 4-Chlorophenyl | 3-(Methylsulfanyl)phenyl | Enhanced metabolic stability |
| 10 (G420-0037) | Phenyl | 4-Ethoxyphenyl | Moderate hydrophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
